Dipsacoside B

Description

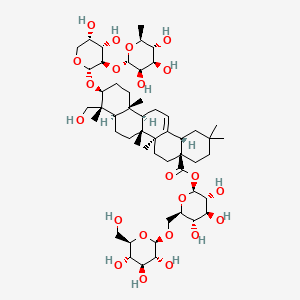

Dipsacoside B (C₅₃H₈₆O₂₂, molecular weight: 1075.20 g/mol) is a triterpenoid saponin characterized by a complex glycosylation pattern, including α-L-rhamnose and β-D-glucose units . It is widely distributed in plants such as Lonicera hypoglauca, Acanthopanax senticosus, and Cephalaria procera . Its bioactivities include α-glucosidase inhibition, antioxidant effects, autophagy promotion (ameliorating atherosclerosis and kidney injury), and neuroprotection against ischemic stroke .

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H86O22/c1-23-32(57)36(61)40(65)44(70-23)74-42-33(58)26(56)20-68-46(42)73-31-11-12-49(4)29(50(31,5)22-55)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,17-15-51(24,52)6)47(67)75-45-41(66)38(63)35(60)28(72-45)21-69-43-39(64)37(62)34(59)27(19-54)71-43/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPLPBCJRRNZHM-ICUGHKHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H86O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33289-85-9 | |

| Record name | Dipsacoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033289859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPSACOSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5H3T7090C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dipsacoside B involves the extraction from natural sources such as the flower buds of Lonicera confusa DC . The process typically includes:

Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.

Purification: The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Dipsacoside B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic reagents like sodium methoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Cardiovascular Applications

1. Anti-Atherosclerotic Effects

Recent studies have highlighted the anti-atherosclerotic properties of Dipsacoside B. In a study involving ApoE −/− mice, DB treatment significantly reduced atherosclerotic lesion size and improved plaque stability. The mechanism involves the induction of autophagy, which inhibits foam cell formation by reducing the internalization of oxidized low-density lipoprotein (ox-LDL) in macrophages. This suggests that DB may serve as a therapeutic agent against atherosclerosis by promoting autophagic processes in vascular cells .

2. Inhibition of Vascular Smooth Muscle Cell Proliferation

This compound has been shown to inhibit the migration and proliferation of vascular smooth muscle cells (VSMCs), which is crucial in preventing neointimal formation following vascular injury. In both in vivo and in vitro studies, DB treatment resulted in upregulation of phosphatase and tensin homolog deleted on chromosome 10 (PTEN), a known regulator of VSMC behavior. This regulation leads to decreased VSMC proliferation and migration, indicating potential applications in managing vascular restenosis .

Neuroprotective Effects

1. Protection Against Ischemic Injury

This compound exhibits protective effects on the brain during ischemic events. Studies have demonstrated that DB can ameliorate brain injury caused by ischemic stroke by inhibiting mitochondrial E3 ubiquitin ligase 1 (Mul1). This inhibition improves mitochondrial function and reduces apoptosis in neuronal cells, suggesting that DB may be beneficial for treating ischemic stroke and related cognitive impairments .

2. Cognitive Improvement in Sepsis-Associated Encephalopathy

In models of sepsis-associated encephalopathy, this compound has been shown to reduce cognitive impairment by decreasing Th17 cell infiltration and neuroinflammation. The compound's mechanism involves inhibiting vascular endothelial growth factor A signaling pathways, which are implicated in blood-brain barrier dysfunction and neuroinflammatory responses .

Metabolic Regulation

1. Lipid Metabolism Modulation

This compound has demonstrated significant effects on lipid metabolism. In studies involving high-fat diet-induced obesity models, DB treatment led to reduced levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) without adversely affecting liver or kidney function. These findings suggest that DB may have applications in managing dyslipidemia and obesity-related complications .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

| Application Area | Key Findings | Mechanism of Action |

|---|---|---|

| Anti-Atherosclerosis | Reduced plaque size and improved stability; inhibited foam cell formation | Induction of autophagy; regulation of lipid metabolism |

| Vascular Smooth Muscle Regulation | Suppressed VSMC proliferation and migration; reduced neointimal formation | Upregulation of PTEN expression |

| Neuroprotection | Ameliorated ischemic brain injury; improved mitochondrial function | Inhibition of Mul1; reduction in apoptosis |

| Cognitive Function | Improved cognitive impairment in sepsis-associated encephalopathy | Inhibition of VEGFA signaling; reduction of neuroinflammation |

| Lipid Metabolism | Decreased TG, TC, LDL-C levels; maintained liver/kidney function | Modulation of lipid metabolism pathways |

Mechanism of Action

Dipsacoside B is compared with other triterpene glycosides such as:

- Macranthoidin B

- Macranthoidin A

- Macranthoside B

Uniqueness: this compound is unique due to its specific glycosidic and acyl moieties, which contribute to its distinct biological activities. While other similar compounds like Macranthoidin B and Macranthoidin A also exhibit bioactivity, this compound’s specific structure allows for unique interactions with molecular targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Comparison

Dipsacoside B is structurally distinguished by its glycosylation at the C-3 and C-28 positions. Key structural analogs include:

Key Differences :

Bioactivity Comparison

Table 1: Bioactivity Profiles of Selected Saponins

Functional Insights :

- This compound exhibits balanced antioxidant and metabolic effects, whereas hederasaponin B specializes in enzyme inhibition.

- The C-20/29 double bond in ciwujianoside B enhances ONOO⁻ scavenging, a feature absent in this compound .

Distribution and Quantitative Variability

Biological Activity

Dipsacoside B (DB) is a triterpenoid saponin derived from various species of the Dipsacus genus, particularly Dipsacus asperoides and Lonicera macranthoides. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, hepatoprotective, anti-tumor, and cardiovascular protective effects. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and mechanisms of action.

1.1 Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation

Recent studies have shown that DB significantly inhibits the proliferation and migration of VSMCs, which are critical in the development of vascular diseases such as atherosclerosis. A study utilizing a rat abdominal aorta balloon injury model demonstrated that DB treatment reduced neointimal formation by upregulating the expression of phosphatase and tensin homolog (PTEN), a known regulator of cell growth and survival. Specifically, DB treatment led to:

- Inhibition of Angiotensin-II (Ang-II)-induced proliferation : In vitro assays showed that DB effectively blunted the proliferation potential of VSMCs induced by Ang-II.

- Regulation of phenotype switch : DB promoted a phenotypic switch in VSMCs from a synthetic to a contractile type, which is associated with reduced vascular remodeling .

1.2 Hepatoprotective Effects

DB has been investigated for its hepatoprotective properties, particularly against acetaminophen-induced liver injury. In experimental models:

- Reduction in liver enzyme levels : Mice treated with DB prior to acetaminophen exposure exhibited significantly lower levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating reduced hepatotoxicity.

- Mechanistic insights : The protective effects were linked to enhanced autophagy and inhibition of apoptosis via modulation of the Akt/mTOR signaling pathway. Furthermore, DB was found to inhibit Neuraminidase 1 (Neu1), which plays a role in lysosomal exocytosis, thereby promoting the clearance of acetaminophen-induced damage .

2.1 Anti-Tumor Activity

DB has demonstrated significant anti-cancer properties across various cancer cell lines:

- Inhibition of cell proliferation : Studies reported IC50 values in the range of 10-20 μM against HepG2 (liver cancer) cells, with mechanisms involving mitochondrial-mediated apoptosis pathways. Notably, DB treatment led to increased Bax/Bcl-2 ratios, promoting apoptosis in cancer cells .

- Xenograft studies : In vivo studies using nude mice showed that DB inhibited tumor growth in xenograft models, further supporting its potential as an anti-cancer agent.

2.2 Neuroprotective Effects

DB has also been explored for its neuroprotective effects:

- Protection against Alzheimer’s disease : Research indicates that DB can antagonize amyloid-beta-induced cytotoxicity in neuronal cells, potentially offering therapeutic benefits for neurodegenerative conditions .

3. Summary of Research Findings

The following table summarizes key findings regarding the biological activities and mechanisms of this compound:

Case Study 1: Vascular Smooth Muscle Cell Migration

In a controlled study on rat models subjected to balloon injury, treatment with this compound resulted in a marked reduction in neointimal hyperplasia compared to controls. The study highlighted the potential clinical application of DB in preventing vascular complications post-injury .

Case Study 2: Acetaminophen-Induced Liver Injury

A study involving mice demonstrated that pre-treatment with this compound significantly mitigated liver damage induced by acetaminophen overdose. The findings suggested that DB could serve as a protective agent against drug-induced hepatotoxicity through its ability to enhance autophagic processes .

Q & A

Q. How can researchers address the challenge of this compound's low bioavailability in pharmacokinetic studies?

- Methodological Answer: Use nanoformulations (e.g., liposomes) to enhance solubility. Quantify plasma concentrations via LC-MS/MS and correlate with tissue distribution using radiolabeled this compound in animal models .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for time-course data in this compound studies?

- Methodological Answer: Apply repeated-measures ANOVA for longitudinal datasets (e.g., VSMC migration over 24–48 hours). Post-hoc tests (e.g., Tukey’s) adjust for multiple comparisons .

Q. How should researchers handle variability in phenotypic switching assays across VSMC batches?

- Methodological Answer: Normalize data to internal controls (e.g., housekeeping proteins like GAPDH) and use primary cells from ≥3 donors. Include batch-effect correction in statistical models .

Ethical and Reproducibility Considerations

Q. What ethical approvals are required for multi-site studies on this compound's therapeutic potential?

- Methodological Answer: Obtain approval from all institutional ethics committees. Document protocols for patient-derived VSMC use (e.g., informed consent for human tissue) and adhere to ARRIVE guidelines for animal studies .

Q. How can researchers ensure reproducibility in this compound experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.